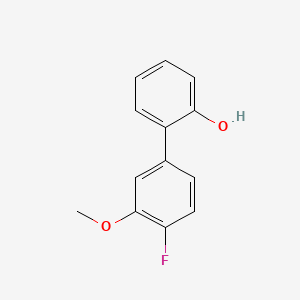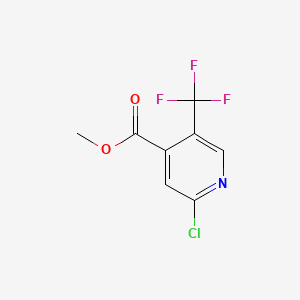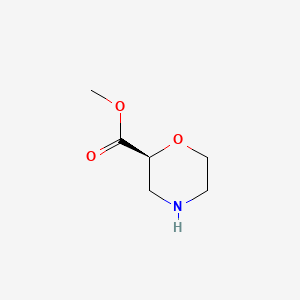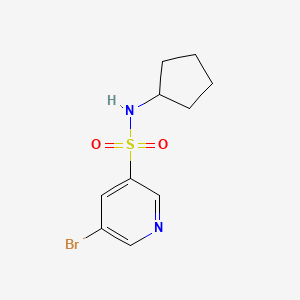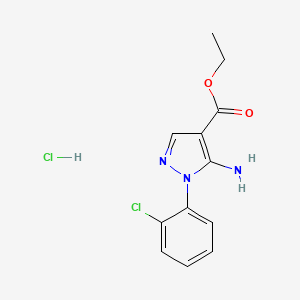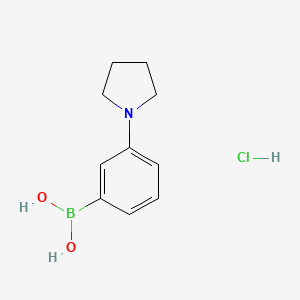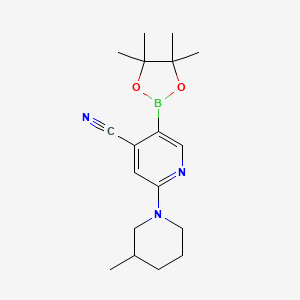![molecular formula C8H12NNaO2 B567796 2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 CAS No. 1255717-20-4](/img/structure/B567796.png)
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptane-2-acetic acid, sodiuM salt (1 is a chemical compound with the molecular formula C8H12NNaO2 It is a sodium salt derivative of 2-azabicyclo[221]heptane-2-acetic acid, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific reaction temperatures and times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane-2-acetic acid: The parent compound without the sodium salt.
2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological activity. The presence of the sodium ion can also affect the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
1255717-20-4 |
|---|---|
Molecular Formula |
C8H12NNaO2 |
Molecular Weight |
177.179 |
IUPAC Name |
sodium;2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
InChI |
InChI=1S/C8H13NO2.Na/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
JHOVJACQYBJGAD-UHFFFAOYSA-M |
SMILES |
C1CC2CC1CN2CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


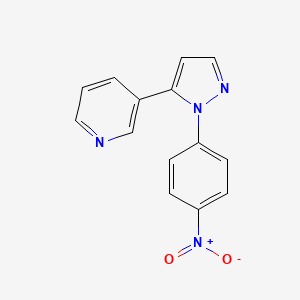
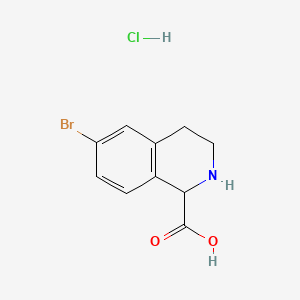
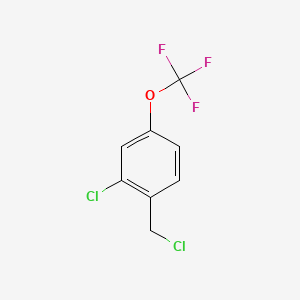
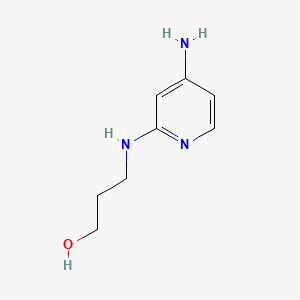
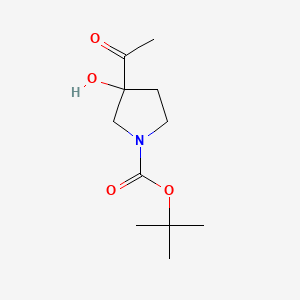
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)
